![molecular formula C9H9ClN2S2 B14282849 3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione CAS No. 120868-64-6](/img/structure/B14282849.png)
3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione is a chemical compound that belongs to the class of thiazolidines It is characterized by the presence of a chloropyridinyl group attached to a thiazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione typically involves the reaction of 6-chloropyridine-3-carbaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the thiazolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thiol.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloropyridinyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2-thiol.
Substitution: Various substituted thiazolidine derivatives.
Applications De Recherche Scientifique
3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of agrochemicals and pesticides.
Mécanisme D'action
The mechanism of action of 3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. In biological systems, it can bind to nicotinic acetylcholine receptors, leading to the disruption of normal cellular functions. This interaction can result in the inhibition of neurotransmission in insects, making it an effective insecticide .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiacloprid: Another neonicotinoid insecticide with a similar mechanism of action.
Acetamiprid: A neonicotinoid that also targets nicotinic acetylcholine receptors.
Imidacloprid: Widely used in agriculture for pest control.
Uniqueness
3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione is unique due to its specific structural features, such as the thiazolidine ring and the chloropyridinyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
120868-64-6 |
|---|---|
Formule moléculaire |
C9H9ClN2S2 |
Poids moléculaire |
244.8 g/mol |
Nom IUPAC |
3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C9H9ClN2S2/c10-8-2-1-7(5-11-8)6-12-3-4-14-9(12)13/h1-2,5H,3-4,6H2 |
Clé InChI |
SEFULTBRRVUKIH-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=S)N1CC2=CN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


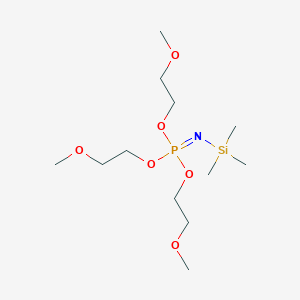

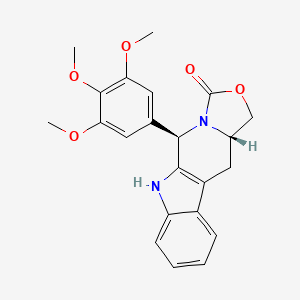
![7-[(Propan-2-yl)oxy]-1,4-oxathiepane](/img/structure/B14282786.png)
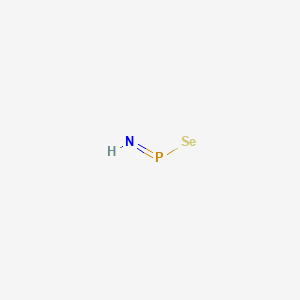
![2-[(Naphthalen-1-yl)oxy]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14282803.png)
![4H-1,3-Dioxino[4,5-c]pyridine, 5-(bromomethyl)-2,2,8-trimethyl-](/img/structure/B14282808.png)

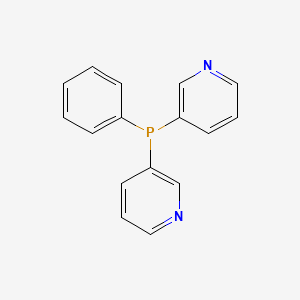

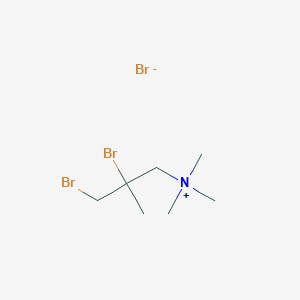
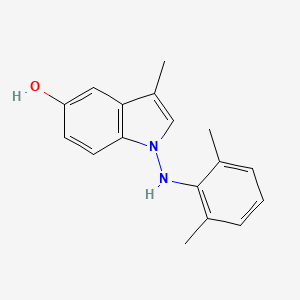
![3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl-](/img/structure/B14282845.png)

